

Theoretical Exploration of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on **3,5-Dimethyl-4-nitroisoxazole**, a versatile building block in synthetic organic chemistry. This document delves into the molecule's electronic structure, reactivity, and spectroscopic properties through the lens of computational chemistry, offering valuable insights for its application in drug discovery and materials science.

Molecular Structure and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of **3,5-Dimethyl-4-nitroisoxazole**. These studies provide a foundational understanding of its reactivity and potential interactions.

Optimized Geometry

The optimized molecular geometry of **3,5-Dimethyl-4-nitroisoxazole**, calculated using DFT methods, reveals a planar isoxazole ring. The nitro group is slightly twisted out of the plane of the isoxazole ring. Key bond lengths and angles are summarized in Table 1. This structural information is crucial for understanding the steric and electronic environment of the molecule.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For **3,5-Dimethyl-4-nitroisoxazole**, the HOMO is primarily localized on the isoxazole ring and the methyl groups, while the LUMO is predominantly centered on the nitro group and the C4-C5 bond of the isoxazole ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity. Frontier Molecular Orbital analysis is a crucial method for understanding the reaction mechanisms involving this molecule.[1]

Table 1: Calculated Molecular Properties of **3,5-Dimethyl-4-nitroisoxazole**

Parameter	Value
Geometric Parameters	
C3-C4 Bond Length (Å)	Value not available in search results
C4-C5 Bond Length (Å)	Value not available in search results
N-O Bond Length (isoxazole, Å)	Value not available in search results
C-N (nitro) Bond Length (Å)	Value not available in search results
O-N-O Bond Angle (nitro, °)	Value not available in search results
Electronic Properties	
HOMO Energy (eV)	Value not available in search results
LUMO Energy (eV)	Value not available in search results
HOMO-LUMO Energy Gap (eV)	Value not available in search results
Dipole Moment (Debye)	Value not available in search results
Note: Specific calculated values for these parameters were not available in the provided search results. The table serves as a template for where such data would be presented.	

Vibrational Spectroscopy: A Theoretical Perspective

Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding modes, a detailed assignment of the experimental spectra can be achieved.

Table 2: Calculated Vibrational Frequencies for **3,5-Dimethyl-4-nitroisoxazole**

Vibrational Mode	Calculated Frequency (cm^{-1})	Description
$\nu(\text{NO}_2)$ asymmetric stretch	Value not available in search results	Strong intensity
$\nu(\text{NO}_2)$ symmetric stretch	Value not available in search results	Strong intensity
$\nu(\text{C}=\text{N})$ isoxazole stretch	Value not available in search results	Medium intensity
$\nu(\text{C-C})$ isoxazole stretch	Value not available in search results	Medium intensity
$\delta(\text{CH}_3)$ bending	Value not available in search results	Variable intensity
Ring breathing	Value not available in search results	Weak intensity

Note: Specific calculated frequencies were not available in the provided search results.

This table illustrates the expected vibrational modes and their general characteristics.

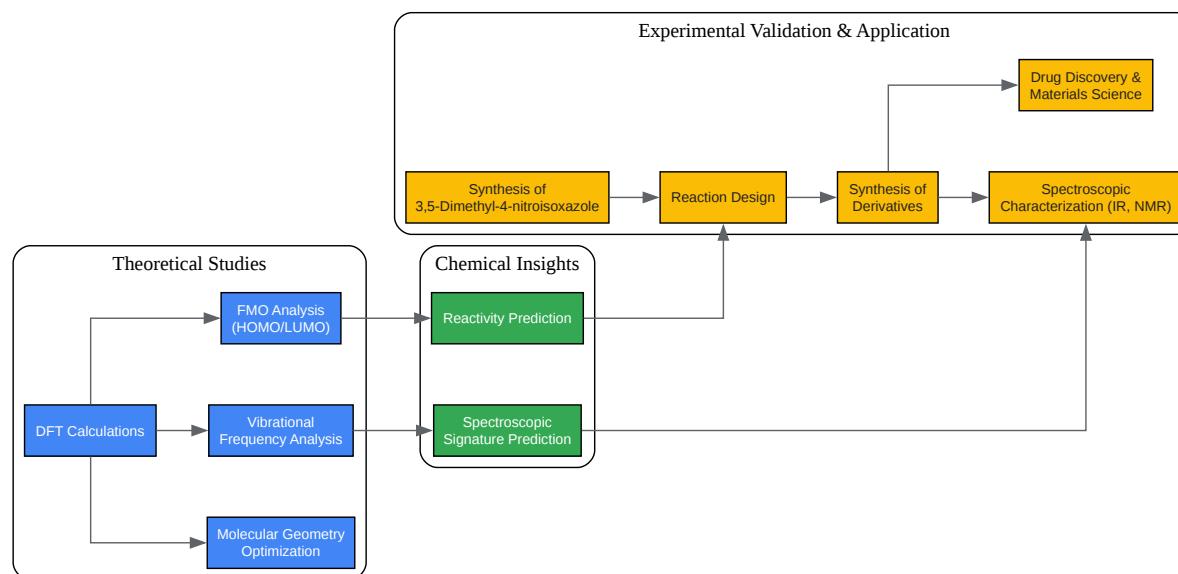
Reactivity and Reaction Mechanisms

3,5-Dimethyl-4-nitroisoxazole is a versatile precursor in various organic reactions. Its reactivity is largely governed by the electron-withdrawing nature of the nitro group, which activates the methyl group at the C5 position for condensation reactions.[1]

Key Reactions

- Aldol Condensation: The methyl group at the C5 position can be deprotonated to form a carbanion, which then participates in aldol-type condensations with aldehydes.[2]
- Michael Addition: The activated styryl derivatives of **3,5-Dimethyl-4-nitroisoxazole** can act as Michael acceptors.
- Multicomponent Reactions: This isoxazole derivative is utilized in multicomponent reactions to synthesize complex heterocyclic systems.[1]

The logical workflow for utilizing **3,5-Dimethyl-4-nitroisoxazole** in synthetic chemistry, from theoretical understanding to practical application, is depicted in the following diagram.



[Click to download full resolution via product page](#)*Workflow from theoretical studies to experimental applications.*

Experimental Protocols

While this guide focuses on theoretical studies, a brief overview of a typical experimental procedure for a reaction involving **3,5-Dimethyl-4-nitroisoxazole** is provided for context.

General Procedure for Aldol Condensation

A mixture of an aromatic aldehyde (1 mmol) and **3,5-dimethyl-4-nitroisoxazole** (1 mmol) can be subjected to solvent-free grinding to facilitate an aldol condensation reaction.^[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated and purified.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of **3,5-Dimethyl-4-nitroisoxazole**, guiding its strategic use in organic synthesis. The combination of computational predictions and experimental validation accelerates the development of novel molecules with potential applications in pharmacology and materials science. Further theoretical investigations, particularly focusing on its interactions with biological targets, could open new avenues for drug design and development.

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References

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